![molecular formula C23H23N3O2 B1264236 (15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-4163 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data
A study by Nisar et al. (2010) in "Natural Product Communications" provides detailed stereochemistry and complete 1H and 13C NMR spectroscopic data assignments for compounds similar to the queried molecule. This research contributes to understanding the molecular structure and properties of such complex molecules (Nisar et al., 2010).
Molecular Structure Analysis
The research conducted by Dos Santos et al. (2001) in "Magnetic Resonance in Chemistry" describes an NMR study of a similar compound. This study helps in elucidating the molecular structure and bonding characteristics, essential for understanding the applications of such compounds (Dos Santos et al., 2001).
Chiral Resolution and Simulation Studies
Ali et al. (2020) in "Separation and Purification Technology" discuss the chiral resolution of stereomers of compounds with structures similar to the queried molecule. The study also includes simulation studies to understand the binding energies and separation mechanisms, crucial for pharmaceutical applications (Ali et al., 2020).
Macrocyclic Ligands and Metal Complexes
Research by Costa and Delgado (1993) in "Inorganic Chemistry" elaborates on the synthesis of macrocyclic compounds containing structures akin to the queried molecule and their metal complexes. This is significant in the field of coordination chemistry and potential applications in catalysis (Costa & Delgado, 1993).
Photochemical Reactions
A study by Yoshioka et al. (1991) in "Journal of The Chemical Society-Perkin Transactions 1" investigates the photochemical reactions of compounds related to the queried molecule. This research can provide insights into the reactivity and potential photochemical applications of such compounds (Yoshioka et al., 1991).
Catalyst Structure Influence
Yang et al. (2018) in "Dalton Transactions" explore the influence of catalyst structures on the cycloaddition reactions of compounds structurally related to the queried molecule. This information is valuable in understanding the role of these compounds in catalysis and reaction mechanisms (Yang et al., 2018).
Methyl Rearrangement Studies
Handelsman-Benory et al. (2000) in "Tetrahedron" focus on the methyl rearrangement in compounds similar to the queried molecule. Such studies are critical in understanding the thermal behavior and stability of these compounds (Handelsman-Benory et al., 2000).
Supramolecular Structures
Low et al. (2002) in "Acta Crystallographica Section C" describe the supramolecular structures of compounds with a similar chemical framework. This research is vital for understanding intermolecular interactions and potential applications in material science (Low et al., 2002).
Synthesis and Characterization
Singh and Singh (1995) in "Transition Metal Chemistry" discuss the synthesis and characterization of macrocyclic ligands related to the queried molecule. This provides a foundation for understanding the chemical synthesis and potential applications of these compounds (Singh & Singh, 1995).
properties
Product Name |
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-7-6-8-15(11-14)13-25-21(27)19-12-17-16-9-4-5-10-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1 |
InChI Key |
ALDXEYSYIRNXBH-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.